molecular formula C11H17BrN2O2 B14264305 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- CAS No. 139333-91-8

2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl-

Katalognummer: B14264305
CAS-Nummer: 139333-91-8
Molekulargewicht: 289.17 g/mol
InChI-Schlüssel: IQMWBLSTCOHJDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a 5-bromopentyl group and two methyl groups at the 3 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- typically involves the reaction of 2,4(1H,3H)-Pyrimidinedione with 1-bromo-5-pentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidinedione derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as pyrimidinedione oxides.

    Reduction Reactions: Reduced derivatives like pyrimidinedione alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Bromopentyl)-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with diethyl substitutions instead of dimethyl.

    2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(5-bromopentyl)-5,5-diethyl-: Another related compound with different alkyl substitutions.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

139333-91-8

Molekularformel

C11H17BrN2O2

Molekulargewicht

289.17 g/mol

IUPAC-Name

1-(5-bromopentyl)-3,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H17BrN2O2/c1-9-8-10(15)13(2)11(16)14(9)7-5-3-4-6-12/h8H,3-7H2,1-2H3

InChI-Schlüssel

IQMWBLSTCOHJDA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(C(=O)N1CCCCCBr)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.